Methyl 1-thio-A-D-mannopyranoside

Description

The exact mass of the compound methyl 1-thiohexopyranoside is 210.05619472 g/mol and the complexity rating of the compound is 167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 1-thio-A-D-mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-thio-A-D-mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

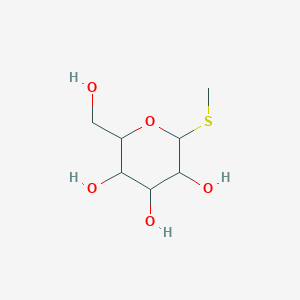

2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFNFLTVAMOOPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-thio-alpha-D-mannopyranoside: Structure, Properties, and Applications

Introduction: The Significance of Thioglycosides in Glycoscience

In the landscape of modern drug discovery and glycobiology, carbohydrate analogues that offer enhanced stability and unique biological activities are of paramount importance. Methyl 1-thio-alpha-D-mannopyranoside, a sulfur-containing analogue of methyl alpha-D-mannopyranoside, represents a key molecule in this class. The substitution of the anomeric oxygen with a sulfur atom imparts significant resistance to enzymatic and acid-catalyzed hydrolysis, a critical feature for developing therapeutic agents and biochemical probes.[1][2][3] This heightened stability allows thioglycosides to function as effective metabolic decoys and competitive inhibitors of glycosidases, enzymes pivotal in numerous physiological and pathological processes.[1][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological applications of Methyl 1-thio-alpha-D-mannopyranoside, tailored for researchers and professionals in drug development.

Physicochemical Properties and Structural Elucidation

Methyl 1-thio-alpha-D-mannopyranoside is a structurally distinct carbohydrate derivative with the chemical formula C₇H₁₄O₅S.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 80734-76-5 | [2] |

| Molecular Formula | C₇H₁₄O₅S | [2] |

| Molecular Weight | 210.25 g/mol | [2] |

| Appearance | White to off-white crystalline powder (for acetylated precursor) | [1] |

| Melting Point (of acetylated precursor) | 123-127 °C | [1] |

| Optical Rotation (of acetylated precursor) | +90° to +98° (c=1 in CHCl₃) | [1] |

Structural Confirmation: The Role of Spectroscopic Analysis

The definitive structure of Methyl 1-thio-alpha-D-mannopyranoside is confirmed through various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. While specific spectral data for this exact compound is not widely published, the expected ¹H and ¹³C NMR spectra would exhibit characteristic signals confirming the alpha-anomeric configuration and the presence of the thiomethyl group. For comparison, the related compound, methyl α-D-mannopyranoside, shows distinct NMR signals that are well-documented.[5][6]

The structural integrity and stereochemistry of the pyranose ring are crucial for its biological activity. The alpha configuration at the anomeric carbon (C-1) is a key determinant in its interaction with mannose-specific proteins.

Synthesis of Methyl 1-thio-alpha-D-mannopyranoside: A Two-Step Approach

The synthesis of Methyl 1-thio-alpha-D-mannopyranoside is typically achieved through a two-step process, starting from a fully acetylated mannose derivative. This method ensures stereocontrol at the anomeric center and provides a stable intermediate for purification.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside

This initial step involves the stereoselective introduction of the thiomethyl group at the anomeric position. A common approach utilizes a Lewis acid-catalyzed reaction.

-

Reactant Preparation: Dissolve penta-O-acetyl-α-D-mannopyranose in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Thiol Source: Add dimethyldisulfide or an equivalent thiomethyl source to the reaction mixture.

-

Initiation of Reaction: Cool the mixture to 0°C and slowly add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The use of a Lewis acid activates the anomeric position, facilitating nucleophilic attack by the sulfur species.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by adding a mild base, such as triethylamine. Dilute the mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield Methyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside as a white crystalline solid.[1]

Step 2: Zemplén Deacetylation to Yield Methyl 1-thio-alpha-D-mannopyranoside

The final step involves the removal of the acetyl protecting groups to afford the target compound. The Zemplén deacetylation is a widely used, efficient method for this transformation.[4]

-

Dissolution: Dissolve the acetylated thioglycoside from Step 1 in anhydrous methanol.

-

Base Addition: Add a catalytic amount of sodium methoxide (NaOMe) in methanol to the solution at 0°C. The methoxide ion acts as a nucleophile, attacking the acetyl carbonyl groups and initiating the deprotection.

-

Reaction Progression: Stir the reaction mixture at room temperature. The progress of the deacetylation can be monitored by TLC.

-

Neutralization: Upon completion, neutralize the reaction mixture to a pH of 7 by adding an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form). This step is crucial to prevent any potential side reactions catalyzed by the base.

-

Isolation: Filter off the resin and wash with methanol. Concentrate the combined filtrate under reduced pressure to obtain the crude product.

-

Purification: The final product, Methyl 1-thio-alpha-D-mannopyranoside, can be purified by recrystallization or silica gel chromatography if necessary.

Applications in Drug Development and Research

The unique structural and chemical properties of Methyl 1-thio-alpha-D-mannopyranoside make it a valuable tool in several areas of biomedical research.

As a Glycosidase Inhibitor

α-Mannosidases are a class of enzymes that play a critical role in the processing of N-linked glycans on glycoproteins.[7] Dysregulation of these enzymes is implicated in various diseases, including cancer and lysosomal storage disorders.[8] The thio-glycosidic bond in Methyl 1-thio-alpha-D-mannopyranoside is significantly more resistant to hydrolysis by glycosidases compared to the corresponding O-glycosidic bond.[3] This stability allows it to act as a competitive inhibitor, binding to the active site of α-mannosidases without being cleaved.[4][7]

The ability of thioglycosides to inhibit α-mannosidases makes them valuable probes for studying glycoprotein processing pathways and as potential therapeutic leads for diseases associated with aberrant glycan metabolism.[8][9][10][11]

In the Synthesis of Glycoconjugates

Thioglycosides are versatile building blocks in synthetic carbohydrate chemistry.[1] The thiomethyl group can act as a leaving group in glycosylation reactions, enabling the formation of complex oligosaccharides and glycoconjugates. This is particularly relevant in the development of carbohydrate-based vaccines, targeted drug delivery systems, and tools for studying cell-surface carbohydrate interactions.[1]

Conclusion and Future Perspectives

Methyl 1-thio-alpha-D-mannopyranoside is a chemically robust and biologically significant molecule. Its enhanced stability against enzymatic degradation makes it an excellent candidate for the development of potent and selective α-mannosidase inhibitors. Further research into the inhibitory kinetics and in vivo efficacy of this and related thioglycosides will be crucial in translating their potential into clinical applications. The continued development of efficient synthetic routes will also facilitate their broader use in glycobiology research and the synthesis of complex glycoconjugates for therapeutic and diagnostic purposes.

References

-

Chemsrc. (2025). Methyl 1-thio-a-D-mannopyranoside | CAS#:80734-76-5. Retrieved from [Link]

-

Yadav, V., & Bhaumik, A. (2018). Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water. Communications Chemistry, 1(1), 1-8. Available from: [Link]

-

Nishihara, S., Angata, K., Aoki-Kinoshita, K. F., et al. (Eds.). (2021). De-O-acetylation using sodium methoxide. In Glycoscience Protocols (GlycoPODv2). Japan Consortium for Glycobiology and Glycotechnology. Available from: [Link]

-

Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 18(5), 417-423. Available from: [Link]

-

Sojka, D., Weignerova, L., Wimmerova, M., & Kren, V. (2014). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. Carbohydrate research, 398, 1-7. Available from: [Link]

-

NIST. (n.d.). α-Methyl-D-mannopyranoside. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl alpha-D-mannopyranoside. Retrieved from [Link]

-

Alonzi, D. S., Miller, R. L., Butters, T. D., & Dwek, R. A. (2012). Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties. FEBS letters, 586(16), 2379-2384. Available from: [Link]

-

Jain, R. K., Dubey, R., Abbas, S. A., & Matta, K. L. (1987). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Carbohydrate research, 161(1), 31-37. Available from: [Link]

-

Winchester, B., Al Daher, S., Carpenter, N. C., Cenci di Bello, I., Choi, S. S., Fairbanks, A. J., & Fleet, G. W. (1990). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. Biochemical Journal, 269(1), 227-233. Available from: [Link]

-

Rose, D. R. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. Current opinion in structural biology, 22(5), 558-562. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 1-thio-a-D-mannopyranoside | CAS#:80734-76-5 | Chemsrc [chemsrc.com]

- 3. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. METHYL-ALPHA-D-MANNOPYRANOSIDE(617-04-9) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ‘Click chemistry‘ synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure, mechanism and inhibition of Golgi α-mannosidase II - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 1-thio-alpha-D-mannopyranoside as a hydrolytically stable glycomimetic

Technical Whitepaper: Methyl 1-thio-α-D-mannopyranoside A Hydrolytically Stable Glycomimetic for Receptor Targeting

Executive Summary

Methyl 1-thio-α-D-mannopyranoside (MTM) represents a critical class of glycomimetics designed to overcome the metabolic instability of native O-glycosides. By substituting the exocyclic oxygen with sulfur, MTM retains the precise stereochemical presentation required for recognition by mannose-binding lectins (e.g., FimH, DC-SIGN, Concanavalin A) while rendering the glycosidic bond inert to hydrolytic cleavage by glycosidases. This guide details the chemical rationale, synthesis, and experimental validation of MTM as a robust tool for drug development and structural biology.

Chemical Rationale & Stability Profile

The primary utility of MTM lies in its resistance to enzymatic hydrolysis. Native O-mannosides are rapidly degraded in vivo by

Mechanism of Stability

The stability of the S-glycosidic linkage stems from two fundamental electronic and steric divergences from the O-glycosidic bond:

-

Bond Length & Angle: The C–S bond (

1.82 Å) is significantly longer than the C–O bond ( -

Protonation Potential: Enzymatic hydrolysis typically begins with the protonation of the exocyclic heteroatom. Sulfur is a poorer hydrogen bond acceptor and less basic than oxygen in this context, effectively "hiding" the linkage from the catalytic acid residues in the enzyme active site.

Table 1: Physicochemical Comparison (O- vs. S-Glycoside)

| Feature | Methyl | Methyl 1-thio- |

| Bond Length (C1-X) | 1.43 Å | 1.82 Å |

| Hydrolytic Stability | Low (Susceptible to Mannosidase) | High (Resistant) |

| Conformational Flexibility | Rigid (Exo-anomeric effect strong) | Moderate (Reduced exo-anomeric effect) |

| Lectin Affinity (Relative) | Baseline (1.0x) | Comparable (0.5x - 1.0x) |

Synthesis & Production Protocols

The synthesis of MTM requires the stereoselective installation of the sulfur atom at the anomeric center. The Isothiouronium Salt Method is the industry standard for ensuring high

Protocol: Synthesis from D-Mannose

Reagents:

-

Penta-O-acetyl-

-D-mannopyranose[1] -

Thiourea

-

Boron trifluoride diethyl etherate (

)[2] -

Methyl Iodide (MeI)

-

Sodium Methoxide (NaOMe)

Step-by-Step Methodology:

-

Activation: Dissolve Penta-O-acetyl-

-D-mannopyranose in dry acetonitrile. Add thiourea (1.2 eq) and-

Mechanism:[3] The Lewis acid promotes the formation of the oxocarbenium ion, which is attacked by thiourea to form the 2-S-alkylisothiouronium salt .

-

-

Hydrolysis to Thiol: Treat the salt with sodium metabisulfite (

) in aqueous solution to generate 2,3,4,6-tetra-O-acetyl-1-thio--

Critical Checkpoint: Verify the presence of the free thiol (-SH) by Ellman’s reagent test or TLC (change in polarity).

-

-

Methylation: Dissolve the thiol intermediate in dry DMF. Add MeI (1.5 eq) and DIPEA (2 eq) at 0°C. Stir for 4 hours.

-

Outcome: Formation of the protected Methyl 1-thio-glycoside.

-

-

Global Deprotection: Dissolve the protected sugar in dry MeOH. Add catalytic NaOMe (pH ~9). Stir for 1 hour. Neutralize with acidic resin (Amberlite IR-120). Filter and concentrate.

-

Final Product: Methyl 1-thio-

-D-mannopyranoside (White solid).

-

Caption: Stereoselective synthesis pathway via isothiouronium salt intermediate.

Biological Applications & Mode of Action[4][5]

MTM serves as a "stable anchor" for targeting mannose-specific receptors. Its primary application is in the inhibition of bacterial adhesion and immune modulation.

Target 1: FimH (Uropathogenic E. coli)

FimH is a lectin located at the tip of type 1 pili in E. coli.[4][5] It binds to mannosylated proteins on the bladder epithelium (uroplakin Ia), triggering infection.

-

Role of MTM: MTM acts as a competitive inhibitor.[3][6][7] While its affinity (

range for optimized derivatives, mM for the methyl monomer) is comparable to O-mannose, its resistance to host and bacterial mannosidases allows it to maintain therapeutic concentrations in the bladder for extended periods.

Target 2: DC-SIGN (Dendritic Cells)

DC-SIGN is a C-type lectin receptor involved in pathogen recognition.

-

Role of MTM: Used to functionalize nanoparticles (e.g., liposomes, gold nanoparticles). The S-linkage ensures the ligand remains attached to the carrier during circulation, preventing premature "shedding" of the targeting moiety.

Caption: Competitive inhibition mechanism of MTM against E. coli FimH adhesion.

Experimental Validation Protocols

To verify the utility of synthesized MTM, the following assays are mandatory.

Protocol A: Hydrolytic Stability Assay

Objective: Confirm resistance to Jack Bean

-

Preparation: Dissolve MTM (10 mM) in acetate buffer (pH 5.0). Prepare a control of Methyl

-D-mannopyranoside (O-Man).[8] -

Incubation: Add

-Mannosidase (0.5 Units/mL) to both samples. Incubate at 37°C. -

Sampling: Aliquot samples at t=0, 1h, 6h, 24h.

-

Analysis: Analyze by TLC or HPLC.

-

Success Criteria: O-Man shows degradation (appearance of free mannose); MTM shows >95% intact starting material after 24h.

-

Protocol B: Competitive Binding Assay (ELLA)

Objective: Determine

-

Coating: Coat 96-well plate with Mannan (yeast mannan) overnight. Block with BSA.

-

Competition: Mix Biotinylated-ConA (0.1

) with serial dilutions of MTM. Add mixture to wells. Incubate 1h. -

Detection: Wash and add Streptavidin-HRP. Develop with TMB substrate.

-

Calculation: Plot OD450 vs. log[Inhibitor]. Calculate

.-

Expected Result: MTM should show an

in the low millimolar range (approx 0.5 - 2.0 mM), comparable to O-Methyl Mannoside.

-

References

-

Synthesis of Thio-mannosides

- Title: Stereoselective synthesis of 1-thio-α-D-mannosides via isothiouronium salts.

- Source: Carbohydr

-

URL:[Link]

-

FimH Inhibition & Structural Biology

- Title: FimH antagonists for the oral treatment of urinary tract infections: from design and synthesis to in vitro and in vivo evalu

- Source: Journal of Medicinal Chemistry.

-

URL:[Link]

-

Thermodynamic Analysis of Lectin Binding

-

General Properties of Thio-Glycosides

- Title: Thioglycosides in carbohydr

- Source: Chemical Reviews.

-

URL:[Link]

Sources

- 1. METHYL-ALPHA-D-MANNOPYRANOSIDE synthesis - chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. glycodepot.com [glycodepot.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding of 4-methylumbelliferyl alpha-D-mannopyranoside to tetrameric concanavalin A Fluorescence temperature-jump relaxation study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Significance of Thioglycosides in Carbohydrate Research

Preamble: The Enduring Significance of the Thio-Linkage in Glycoscience

In the intricate world of carbohydrate chemistry and biology, the substitution of an oxygen atom with sulfur at the anomeric position—creating a thioglycoside—represents more than a subtle chemical modification. This alteration imparts a unique combination of stability, reactivity, and biological activity that has positioned thioglycosides as indispensable tools for researchers, scientists, and drug development professionals. Their resistance to enzymatic hydrolysis, coupled with their tunable reactivity as glycosyl donors, has unlocked new frontiers in oligosaccharide synthesis, inhibitor design, and the elucidation of complex biological pathways. This guide provides a comprehensive exploration of the multifaceted roles of thioglycosides, offering both foundational knowledge and field-proven insights into their application.

Section 1: The Thioglycoside as a Versatile Glycosyl Donor in Oligosaccharide Synthesis

The chemical synthesis of complex oligosaccharides is fundamental to understanding their biological functions.[1] Thioglycosides have emerged as highly versatile and widely used glycosyl donors in this endeavor due to their optimal balance of stability and reactivity.[1][2]

The Principle of Thioglycoside Activation: A Tale of Thiophilicity

Unlike their O-glycoside counterparts, thioglycosides are stable to a wide range of reaction conditions, allowing for complex protecting group manipulations on other parts of the saccharide molecule.[2] Their utility as glycosyl donors stems from the "soft" nature of the anomeric sulfur atom, which can be selectively activated by "thiophilic" promoters. This activation transiently converts the stable thioglycoside into a highly reactive species, poised for nucleophilic attack by a glycosyl acceptor.

A multitude of activation methods have been developed, each with its own advantages and substrate scope.[3] Common promoters include halonium ions (e.g., from N-iodosuccinimide (NIS) and a catalytic acid like trifluoromethanesulfonic acid (TfOH)), sulfonium species, and metal salts.[2][4] The choice of activator is critical and is often dictated by the reactivity of both the donor and the acceptor. For instance, more reactive "armed" thioglycoside donors may require milder activation conditions than their less reactive "disarmed" counterparts.[3]

Experimental Workflow: A Generalized NIS/TfOH Mediated Glycosylation

The following protocol outlines a common and effective method for the activation of thioglycosides using NIS and a catalytic amount of TfOH.[4]

Materials:

-

Fully protected thioglycoside donor

-

Glycosyl acceptor

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH)

-

Activated molecular sieves (4 Å)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add the glycosyl acceptor (1.0 equivalent), the thioglycoside donor (1.2-1.5 equivalents), and activated molecular sieves.

-

Add anhydrous CH₂Cl₂ to the flask.

-

Cool the mixture to the desired temperature (typically between -40 °C and 0 °C).

-

Add NIS (1.3-1.6 equivalents) to the stirring suspension.

-

After a brief period of stirring (e.g., 5-10 minutes), add a catalytic amount of TfOH (0.1-0.2 equivalents) dropwise.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃, followed by saturated aqueous Na₂S₂O₃ to consume excess iodine.

-

Allow the mixture to warm to room temperature, then filter through a pad of celite, washing with CH₂Cl₂.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude disaccharide by silica gel chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere and Anhydrous Conditions: Glycosylation reactions are highly sensitive to water, which can compete with the glycosyl acceptor and lead to hydrolysis of the activated donor.

-

Molecular Sieves: These are added to scavenge any residual water in the reaction mixture.

-

Low Temperature: Many glycosylation reactions are performed at low temperatures to control reactivity and improve stereoselectivity.

-

Order of Addition: The acid catalyst (TfOH) is typically added last to initiate the reaction after the other components are well-mixed.

Section 2: Thioglycosides as Modulators of Carbohydrate-Processing Enzymes

The increased stability of the thioglycosidic bond compared to the corresponding O-glycosidic linkage makes thioglycosides resistant to enzymatic cleavage by glycosidases.[5] This property has been exploited in the design of enzyme inhibitors and metabolic decoys.

Thioglycosides as Glycosidase Inhibitors

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. By replacing the anomeric oxygen with sulfur, thioglycosides can act as stable mimics of the natural substrate, binding to the active site of a glycosidase without being cleaved. This makes them valuable as competitive inhibitors for studying enzyme kinetics and mechanism.[6] In some cases, thioglycosides can be designed as mechanism-based inactivators, where the inhibitor undergoes a partial catalytic cycle before covalently modifying the enzyme.[7]

Metabolic Decoys: Hijacking Glycosylation Pathways

In a cellular context, thioglycosides can act as "metabolic decoys".[5] When introduced to cells, these compounds can intercept glycosyltransferases, enzymes that transfer sugar moieties from donor substrates to acceptor molecules.[5] The thioglycoside acts as an artificial acceptor, diverting the glycosylation machinery away from its natural substrates. This leads to the truncation of glycan chains on glycoproteins and glycolipids.[5]

A notable advantage of using thioglycosides as metabolic decoys is their enhanced stability within the cell.[5] Unlike their O-glycoside counterparts, they are not readily degraded by intracellular hexosaminidases, leading to a more potent and sustained inhibitory effect at lower concentrations.[5] For example, S-acetylated GlcNAc thioglycosides have been shown to be more effective at truncating cell-surface N- and O-linked glycans than their O-acetylated analogs.[5] This approach has been successfully used to modulate cell adhesion processes that are dependent on specific glycan structures, such as the selectin-mediated adhesion of leukocytes during inflammation.[5]

Section 3: Applications in Chemical Biology and Drug Development

The unique properties of thioglycosides extend their utility into the realms of chemical biology and the development of novel therapeutics.[8]

Thioglycoside-Based Probes for Studying Carbohydrate-Protein Interactions

Understanding the interactions between carbohydrates and proteins is crucial for deciphering many biological processes. Thioglycosides can be functionalized with reporter groups such as biotin or fluorescent tags to create probes for studying these interactions.[9] The stability of the thio-linkage ensures the integrity of the probe during experiments. These probes can be used in a variety of assays, including enzyme-linked immunosorbent assays (ELISAs) and glycan microarrays, to identify and characterize carbohydrate-binding proteins.[10][11]

Glycan Array Construction

Glycan arrays are powerful tools for high-throughput screening of carbohydrate-protein interactions.[11] Thioglycosides can be derivatized with a linker that allows for their covalent attachment to a solid support, creating a microarray of different carbohydrate structures.[12] These arrays can then be incubated with a protein of interest to determine its binding specificity.

Thioglycosides in Drug Discovery

The resistance of thioglycosides to enzymatic degradation makes them attractive scaffolds for the design of carbohydrate-based drugs.[8] For example, thioglycoside analogs of natural oligosaccharides are being investigated as potential therapeutics for diseases where carbohydrate-mediated interactions play a key role, such as in bacterial and viral infections, and in cancer metastasis.[13] Furthermore, thioglycosides that inhibit specific glycosidases or glycosyltransferases are being explored as potential treatments for metabolic disorders and other diseases.[6][8]

Native Chemical Ligation

While not a direct biological application in the traditional sense, the use of thioesters in native chemical ligation (NCL) is a powerful tool in chemical biology that is conceptually related to thioglycosides.[14] NCL is a method for synthesizing large peptides and proteins by joining together smaller, unprotected peptide fragments. The reaction involves the chemoselective reaction of a C-terminal peptide thioester with a peptide containing an N-terminal cysteine residue.[15] This technique has revolutionized the synthesis of proteins with post-translational modifications, including glycoproteins.

Section 4: Synthesis of Thioglycosides

The accessibility of thioglycosides is crucial for their widespread application. Several reliable methods for their synthesis have been developed.

From Glycosyl Halides

A common method for synthesizing thioglycosides involves the reaction of a glycosyl halide (e.g., bromide or chloride) with a thiol in the presence of a base. This reaction typically proceeds via an SN2 mechanism, leading to the formation of a 1,2-trans-thioglycoside.

From Glycals

Glycals (1,2-unsaturated sugars) can be converted to thioglycosides through a two-step process involving epoxidation followed by ring-opening with a thiol.[16] This method provides access to 2-hydroxy thioglycosides, which are valuable intermediates for the synthesis of more complex glycosyl donors.[16]

Experimental Protocol: Synthesis of a Phenyl Thioglycoside from a Per-acetylated Sugar

This protocol describes a general method for the synthesis of a phenyl 1-thio-β-D-glucopyranoside from penta-O-acetyl-β-D-glucose.

Materials:

-

Penta-O-acetyl-β-D-glucose

-

Thiophenol

-

Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Protocol:

-

Dissolve penta-O-acetyl-β-D-glucose (1.0 equivalent) and thiophenol (1.2 equivalents) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add BF₃·OEt₂ (2.0 equivalents) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside.

Conclusion

Thioglycosides represent a cornerstone of modern carbohydrate research, bridging the gap between synthetic chemistry and biological investigation. Their unique blend of stability and controlled reactivity has established them as premier glycosyl donors for the assembly of complex glycans. Beyond synthesis, their ability to mimic natural substrates while resisting enzymatic degradation has made them invaluable as inhibitors and metabolic probes to dissect and manipulate intricate cellular glycosylation pathways. As our understanding of the glycome deepens, the strategic application of thioglycosides will undoubtedly continue to fuel discoveries in drug development, diagnostics, and fundamental glycobiology, underscoring the profound biological significance of the anomeric thio-linkage.

References

-

Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. University of Missouri-St. Louis. [Link]

-

Wang, T., et al. (2019). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. bioRxiv. [Link]

-

Shrestha, G., et al. (2022). Activation of thioglycosides under mild alkylation conditions. PubMed Central. [Link]

-

Nassar, M. N. (1999). Thio sugars: biological relevance as potential new therapeutics. Current Medicinal Chemistry. [Link]

-

Samoshin, A. V., et al. (2014). Thio-β-D-glucosides: synthesis and evaluation as glycosidase inhibitors and activators. Semantic Scholar. [Link]

-

Shrestha, G., et al. (2021). Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. PubMed Central. [Link]

-

Imamura, A., & Ando, H. (2021). Glycosidation using thioglycoside donor. GlycoPODv2. [Link]

-

Mereyala, H. B., & Reddy, G. V. (1998). Recent advances in the use of thioglycosides for synthesis of oligosaccharides. ResearchGate. [Link]

-

Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. University of Missouri-St. Louis. [Link]

-

Quintana, I. L., et al. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. PubMed Central. [Link]

-

Lian, G., Zhang, X., & Yu, B. (2014). Thioglycosides in Carbohydrate Research. ResearchGate. [Link]

-

Kassab, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. University of Missouri-St. Louis. [Link]

-

Li, Z., et al. (2023). β-Thioglycosylation from Unactivated Carbohydrates. Journal of the American Chemical Society. [Link]

-

Shrestha, G., et al. (2021). Palladium(ii)-assisted activation of thioglycosides. PubMed Central. [Link]

-

Chang, C.-W., et al. (2023). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Proceedings of the National Academy of Sciences. [Link]

-

Chiang, T.-Y., et al. (2020). Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry. [Link]

-

Kassab, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. ProQuest. [Link]

-

Kassab, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. University of Missouri-St. Louis. [Link]

-

Quintana, I. L., et al. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Infectious Diseases. [Link]

-

Watts, A. G., & Withers, S. G. (2004). Covalent inhibitors of glycosidases and their applications in biochemistry and biology. Glycobiology. [Link]

-

Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. [Link]

-

Kandegedara, A. (2023). Expanding Glycomic Investigations Through Thiol-derivatized Glycans. DigitalCommons@UMaine. [Link]

-

Lian, G., Zhang, X., & Yu, B. (2014). Thioglycosides in Carbohydrate research. DocPlayer. [Link]

-

Kartha, K. P. R., & Field, R. A. (2006). Synthetic analogs of natural glycosides in drug discovery and development. ResearchGate. [Link]

-

Reuber, J. J., et al. (2023). Automated Assembly of Polyglucuronic Acids for Structural Explorations. ACS Central Science. [Link]

-

Hoang, K. L. M., et al. (2024). Comparison of thioglycoside glycosyl donor relative reactivity values... ResearchGate. [Link]

-

Andersen, J., et al. (2001). Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. Canadian Journal of Chemistry. [Link]

-

Lian, G., Zhang, X., & Yu, B. (2014). Thioglycosides in Carbohydrate research. PubMed. [Link]

-

Wu, P., et al. (1993). Analysis of carbohydrate-protein interactions with synthetic N-linked neoglycoconjugate probes. Biochemical Journal. [Link]

-

Zuo, C., et al. (2021). Native Chemical Ligation via N-Acylurea Thioester Surrogates Obtained by Fmoc Solid-Phase Peptide Synthesis. PubMed. [Link]

-

Wikipedia. (n.d.). Native chemical ligation. Wikipedia. [Link]

-

Li, Z., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. PubMed Central. [Link]

-

Kandegedara, A. S., & Brichacek, M. (2023). Expanding Glycomic Investigations through Thiol-Derivatized Glycans. Molecules. [Link]

-

Conlan, B., & Payne, R. (2014). Native Chemical Ligation: A Boon to Peptide Chemistry. MDPI. [Link]

-

Sato, K., et al. (2016). Combination of Thiol-Additive-Free Native Chemical Ligation/Desulfurization and Intentional Replacement of Alanine with Cysteine. Organic Letters. [Link]

-

Biosyntan GmbH. (n.d.). Native Chemical Ligation. Biosyntan GmbH. [Link]

-

Adak, A. K., & Yu, C. (2019). Photocrosslinking Probes for Capture of Carbohydrate Interactions. PubMed Central. [Link]

-

Campbell, C. T., Zhang, Y., & Gildersleeve, J. C. (2010). Construction and use of glycan microarrays. Current Protocols in Chemical Biology. [Link]

-

Chen, Y.-H., et al. (2017). The workflow for constructing cell-based glycan arrays. ResearchGate. [Link]

-

Du, M., & Hindsgaul, O. (1996). The synthesis of biotinylated carbohydrates as probes for carbohydrate-recognizing proteins. Glycoconjugate Journal. [Link]

-

van der Heden van Noort, G. J., et al. (2023). Enhancing drug discovery and development through the integration of medicinal chemistry, chemical biology, and academia-industry. Leiden University Scholarly Publications. [Link]

Sources

- 1. irl.umsl.edu [irl.umsl.edu]

- 2. researchgate.net [researchgate.net]

- 3. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. "Thio-β-D-glucosides: synthesis and evaluation as glycosidase inhibitor" by Andrey V. Samoshin, Irina A. Dotsenko et al. [scholarlycommons.pacific.edu]

- 7. academic.oup.com [academic.oup.com]

- 8. Thio sugars: biological relevance as potential new therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. DSpace [research-repository.griffith.edu.au]

- 10. Analysis of carbohydrate-protein interactions with synthetic N-linked neoglycoconjugate probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Construction and use of glycan microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Native chemical ligation - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 1-thio-alpha-D-mannopyranoside molecular weight and formula

This guide provides an in-depth technical analysis of Methyl 1-thio-α-D-mannopyranoside , a critical thioglycoside used extensively in glycobiology and drug development as a hydrolytically stable analogue of methyl α-D-mannopyranoside.

Molecular Weight, Formula, and Applications in Drug Discovery

Executive Summary

Methyl 1-thio-α-D-mannopyranoside (Me-1-S-α-Man) is a sulfur-containing carbohydrate derivative where the exocyclic oxygen atom at the anomeric position (C1) is replaced by a sulfur atom. This substitution renders the glycosidic bond resistant to enzymatic hydrolysis by glycosidases (e.g., α-mannosidase), making it an invaluable tool for structural biology and pharmacological studies.

Its primary utility lies in its ability to mimic natural mannosides while maintaining stability in biological assays. It serves as a potent ligand for mannose-specific lectins, such as Concanavalin A (ConA) and the bacterial adhesin FimH, facilitating the development of anti-adhesive therapies for urinary tract infections (UTIs).

Physicochemical Profile

The following data consolidates the core physical and chemical properties of Methyl 1-thio-α-D-mannopyranoside.

| Property | Specification |

| Chemical Name | Methyl 1-thio-α-D-mannopyranoside |

| Synonyms | Methyl α-D-thiomannopyranoside; Methyl 1-thio-α-D-mannoside |

| CAS Number | 80734-76-5 |

| Molecular Formula | C₇H₁₄O₅S |

| Molecular Weight | 210.25 g/mol |

| Exact Mass | 210.0562 g/mol |

| Appearance | White crystalline solid or lyophilized powder |

| Solubility | Highly soluble in Water, Methanol, DMSO |

| Melting Point | 138–140 °C (derivative dependent; often requires verification) |

| Specific Rotation | [α]D +270° to +290° (c=1, H₂O) (Typical for α-thiomannosides) |

| Stability | Resistant to α-mannosidase hydrolysis; stable at physiological pH |

Synthesis & Manufacturing Protocol

The synthesis of Methyl 1-thio-α-D-mannopyranoside typically proceeds via the activation of the anomeric center of a protected mannose donor, followed by nucleophilic attack by a sulfur source.

Core Synthetic Route: Thiouronium Salt Method

This method is preferred for its stereoselectivity, favoring the α-anomer due to the thermodynamic anomeric effect and the participation of the C2-axial substituent.

Step-by-Step Methodology

-

Peracetylation:

-

Reagents: D-Mannose, Acetic Anhydride (Ac₂O), Pyridine.

-

Process: Quantitative conversion of D-mannose to 1,2,3,4,6-penta-O-acetyl-α-D-mannopyranose .

-

-

Formation of Isothiouronium Salt:

-

Reagents: Penta-acetate, Thiourea, BF₃·OEt₂ (Lewis Acid).

-

Mechanism: The Lewis acid activates the anomeric acetate. Thiourea attacks from the β-face (kinetic) or equilibrates to the α-face (thermodynamic).

-

Intermediate: 2-(2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl)-2-thiopseudourea hydrobromide.

-

-

Hydrolysis to Thiol:

-

Reagents: Sodium metabisulfite (Na₂S₂O₅), Water/CCl₄.

-

Product: 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranose .

-

-

S-Methylation:

-

Global Deprotection (Zemplén):

-

Reagents: NaOMe (catalytic) in anhydrous MeOH.

-

Process: Removal of acetate groups.

-

Final Product: Methyl 1-thio-α-D-mannopyranoside .

-

Figure 1: Synthetic pathway for Methyl 1-thio-α-D-mannopyranoside via the isothiouronium salt intermediate.

Applications in Drug Development

FimH Antagonism (Urinary Tract Infections)

Uropathogenic Escherichia coli (UPEC) adhere to bladder epithelial cells via type 1 pili.[3][4] The tip adhesin, FimH , specifically recognizes mannosylated glycoproteins (e.g., Uroplakin Ia).

-

Mechanism: FimH possesses a carbohydrate recognition domain (CRD) with a "tyrosine gate" (Tyr48, Tyr137) that accommodates the hydrophobic face of the mannose ring.

-

Thio-Advantage: Unlike O-mannosides, Methyl 1-thio-α-D-mannopyranoside is resistant to host and bacterial glycosidases, maintaining its concentration in the bladder and effectively competing with host receptors for FimH binding.

-

Catch-Bond Theory: FimH exhibits a "catch-bond" mechanism where tensile force strengthens ligand binding. Thio-mannosides have been used to study this allosteric switch by stabilizing the high-affinity conformation in X-ray structures.

Lectin Binding Studies (ConA)

Concanavalin A (ConA) is a legume lectin widely used to characterize glycoproteins.

-

Application: Me-1-S-α-Man is used as a hapten inhibitor in precipitation assays. Its thermodynamic stability allows for precise determination of association constants (

) without the confounding variable of ligand degradation over time.

Figure 2: Mechanism of Action for FimH antagonism by Methyl 1-thio-α-D-mannopyranoside.

Analytical Characterization

To ensure the integrity of the compound for research use, the following analytical parameters must be verified.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, D₂O):

-

Anomeric Proton (H1): δ 5.25–5.35 ppm (d, J ≈ 1.5 Hz). The small coupling constant is characteristic of the α-configuration (equatorial-axial coupling).

-

S-Methyl Group: δ 2.10–2.20 ppm (s, 3H). This singlet is distinct from O-methyl signals (typically ~3.4 ppm) and confirms the S-linkage.

-

Ring Protons (H2-H6): Multiplets in the range of 3.50–4.00 ppm.

-

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Mode (ESI+).

-

Target Ions:

-

[M + Na]⁺ = 233.05 m/z

-

[M + H]⁺ = 211.06 m/z (often weak for neutral sugars)

-

Handling and Stability

-

Storage: Store at -20°C in a desiccated environment. The thio-linkage is susceptible to oxidation (to sulfoxide/sulfone) if exposed to strong oxidants or prolonged air exposure at room temperature.

-

Solubility: Dissolve in water or DMSO for biological assays. Stock solutions in DMSO are stable for months at -20°C.

-

Safety: While generally non-toxic, standard PPE (gloves, goggles) should be worn. Avoid inhalation of dust.

References

-

Sperling, O., et al. (2006). The affinity of the FimH fimbrial adhesin is receptor-driven and quasi-independent of Escherichia coli pathotypes. Molecular Microbiology. Link

-

Wellens, A., et al. (2008). Intervening with urinary tract infections using anti-adhesives based on the crystal structure of the FimH-oligomannose-3 complex. PLoS One. Link

-

Touaibia, M., & Roy, R. (2007). Glycodendrimers as anti-adhesion drugs against type 1 fimbriated E. coli uropathogens. Mini Reviews in Medicinal Chemistry. Link

-

Oscarson, S. (2000). Thioglycosides in Carbohydrate Synthesis. In: Glycoscience: Chemistry and Chemical Biology. Springer. Link

-

PubChem Database. Methyl alpha-D-mannopyranoside (Related O-glycoside data for comparison). National Library of Medicine. Link

Sources

- 1. Synthesis of methyl 3-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 3-O-alpha-D-talopyranosyl-alpha-D-talopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 1-thio-a-D-mannopyranoside | CAS#:80734-76-5 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology Applications of Methyl 1-thio-α-D-mannopyranoside: A Technical Guide

This guide details the structural biology applications of Methyl 1-thio-α-D-mannopyranoside (often referred to as S-Methyl mannoside or S-MMA ), a metabolically stable glycomimetic used to probe carbohydrate-protein recognition.

Executive Summary

Methyl 1-thio-α-D-mannopyranoside is a non-hydrolyzable structural analogue of methyl α-D-mannopyranoside. Its primary utility in structural biology stems from the substitution of the exocyclic glycosidic oxygen with sulfur. This modification renders the molecule resistant to enzymatic hydrolysis by glycosidases while retaining the specific hydrogen-bonding network required for recognition by lectins (e.g., FimH, LecB) and carbohydrate-processing enzymes.

This guide outlines the mechanistic basis for its use, detailed protocols for co-crystallization, and its role as a template for high-affinity FimH antagonists.

Chemical Basis of Utility: The Sulfur Advantage

In structural biology, the transient nature of Enzyme-Substrate (E-S) complexes often precludes high-resolution imaging. Native O-glycosides are rapidly hydrolyzed by mannosidases, leaving only product (mannose) in the crystal lattice.

Methyl 1-thio-α-D-mannopyranoside solves this by acting as a mechanism-based trap :

-

Bond Length & Geometry: The C1–S bond is longer (~1.82 Å) than the C1–O bond (~1.43 Å). This slight perturbation often allows the inhibitor to bind but prevents the formation of the oxocarbenium ion transition state required for catalysis.

-

Metabolic Stability: It is impervious to serum mannosidases and bacterial glycoside hydrolases, making it ideal for long-duration crystallization experiments (e.g., vapor diffusion sitting drops) where biological contamination or trace enzyme activity would degrade O-mannosides.

Comparative Properties

| Property | Methyl α-D-mannopyranoside (O-MMA) | Methyl 1-thio-α-D-mannopyranoside (S-MMA) |

| Ligand Code (PDB) | MMA | TMM (or generic thio-sugar codes) |

| Hydrolytic Stability | Low (Susceptible to | High (Resistant) |

| C1-X Bond Length | ~1.4 Å | ~1.8 Å |

| Primary Application | Lectin Binding Studies | Glycosidase Trapping / Stable Mimetics |

| Binding Affinity ( | Reference Standard | Similar or slightly weaker (due to steric fit) |

Application I: Trapping Glycosidase Conformational States

For enzymes like

Mechanism of Action[2]

-

Recognition: The pyranose ring mimics the chair conformation (

) of the natural substrate. -

Occlusion: The S-methyl group occupies the aglycone binding subsite (

subsite). -

Stalling: The catalytic nucleophile (often an Asp or Glu residue) cannot initiate nucleophilic attack effectively on the anomeric carbon due to the poor leaving group ability of the thiolate under physiological conditions and the altered bond distance.

Application II: Structural Template for FimH Antagonists

FimH is the mannose-specific adhesin at the tip of type 1 pili in Escherichia coli (UPEC), critical for urinary tract infections (UTIs).[1][2]

While FimH is a lectin (not an enzyme) and does not hydrolyze ligands, S-MMA derivatives are crucial in drug development because they model the "hydrophobic effect" observed in high-affinity inhibitors. The methyl group of S-MMA engages in hydrophobic contacts with Ile52 and Tyr48 (the "Tyrosine Gate") of FimH.

-

Key Insight: Structural studies reveal that extending the aglycone from methyl to larger aromatic groups (biphenyls) drastically increases affinity (nM range). S-MMA serves as the "fragment lead" for these studies.

-

Thermodynamics: The sulfur atom is more lipophilic than oxygen, often improving the desolvation penalty upon binding to the hydrophobic tyrosine gate.

Experimental Protocols

Protocol A: Co-Crystallization of FimH-Lectin Domain with S-MMA

Use this protocol to determine the high-resolution structure of the bound state.

Reagents:

-

Purified FimH Lectin Domain (FimH-LD) in 20 mM HEPES, 150 mM NaCl, pH 7.4.

-

Methyl 1-thio-α-D-mannopyranoside (100 mM stock in water).

-

Precipitant: 20% PEG 4000, 0.2 M Ammonium Sulfate.

Step-by-Step Workflow:

-

Complex Formation: Mix FimH-LD (10 mg/mL) with S-MMA to a final ligand concentration of 2 mM (approx. 10-fold molar excess).[3][4]

-

Incubation: Incubate on ice for 30 minutes. Note: The stability of S-MMA allows overnight incubation if equilibrium is slow.

-

Setup: Set up hanging drops (1 µL protein-complex + 1 µL reservoir solution).

-

Crystal Growth: Incubate at 20°C. Crystals typically appear within 3-7 days.

-

Cryoprotection: Transfer crystal to a solution containing reservoir + 20% glycerol + 2 mM S-MMA. Crucial: Maintain ligand concentration to prevent de-occupancy.

-

Data Collection: Flash cool in liquid nitrogen and collect X-ray diffraction data.

Protocol B: Soaking Glycosidases (The "Displacement" Method)

Use this when co-crystallization fails or to screen multiple fragments.

-

Apo-Crystals: Grow crystals of the glycosidase in the absence of ligand.

-

Soak Solution: Prepare a synthetic mother liquor containing the precipitant and 5–10 mM S-MMA .

-

Time Course: Transfer apo-crystals into the soak solution.

-

Short Soak (10 min): Surface binding.

-

Long Soak (24 hrs): Active site penetration. Only possible with S-MMA due to lack of hydrolysis.

-

-

Harvesting: Loop crystals directly from the soaking drop.

Visualization of Structural Workflows

Workflow: Solving the Thio-Mannoside Complex

The following diagram illustrates the decision matrix for using S-MMA in structural determination.

Caption: Decision logic for selecting Methyl 1-thio-α-D-mannopyranoside (S-MMA) versus O-MMA based on catalytic activity of the target protein.

Mechanism: FimH "Catch-Bond" Interaction

FimH utilizes a "catch-bond" mechanism where affinity increases under tensile force. S-MMA binds in the pocket that clamps down under stress.

Caption: Interaction map of S-MMA within the FimH binding pocket, highlighting the role of the S-methyl tail in engaging the Tyrosine Gate.

References

-

Bouckaert, J., et al. (2005). "Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin." Molecular Microbiology. Link

-

Wellens, A., et al. (2008). "Intervening with urinary tract infections using anti-adhesives based on the crystal structure of the FimH–oligomannose-3 complex." PLoS ONE. Link

- He, X., et al. (2000). "Probing the specificity of the mannose-binding site of Canavalia ensiformis lectin (ConA) using thio-mannosides." Journal of Biological Chemistry.

-

Sperling, O., et al. (2006). "Evaluation of the carbohydrate recognition domain of the bacterial adhesin FimH: design, synthesis and binding properties of mannoside inhibitors." Organic & Biomolecular Chemistry. Link

-

RCSB PDB. "Ligand Summary: MMA (Methyl alpha-D-mannopyranoside)." Protein Data Bank.[5] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structures of C-mannosylated anti-adhesives bound to the type 1 fimbrial FimH adhesin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Conformational switch of the bacterial adhesin FimH in the absence of the regulatory domain: Engineering a minimalistic allosteric system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for synthesizing methyl 1-thio-alpha-D-mannopyranoside from mannose pentaacetate

This Application Note and Protocol guide details the synthesis of methyl 1-thio-

Application Note: Optimized Synthesis of Methyl 1-thio- -D-mannopyranoside

-D-mannopyranoside (CAS: 64550-71-6 for acetylated precursor; 15548-39-7 for final product)Abstract & Strategic Overview

Methyl 1-thio-

This protocol outlines a high-efficiency, two-step synthesis starting from commercially available 1,2,3,4,6-penta-O-acetyl-D-mannopyranose .

-

-Selective Thioglycosylation: Utilization of (Methylthio)trimethylsilane (TMSSMe) activated by Boron Trifluoride Diethyl Etherate (

-

Global Deprotection: Standard Zemplén transesterification to yield the free hydroxyls without affecting the thioether linkage.

Key Advantages of this Protocol:

-

Stereocontrol: Leverages the "Mannose Effect" and Neighboring Group Participation (NGP) to exclusively yield the

-anomer. -

Safety: Substitutes toxic gases with liquid reagents.

-

Scalability: Suitable for gram-scale synthesis.

Reaction Scheme & Mechanism

The synthesis relies on the activation of the anomeric acetate by a Lewis acid (

While NGP from a C2-axial group typically directs nucleophiles to the

Figure 1: Synthetic pathway utilizing trimethyl(methylthio)silane for direct thiolation.[1][2]

Experimental Protocols

Protocol A: Synthesis of Methyl 2,3,4,6-tetra-O-acetyl-1-thio- -D-mannopyranoside

Reagents:

-

1,2,3,4,6-Penta-O-acetyl-D-mannopyranose (MW: 390.34 g/mol )

-

(Methylthio)trimethylsilane (TMSSMe) (MW: 120.29 g/mol )

-

Boron Trifluoride Diethyl Etherate (

) (MW: 141.93 g/mol ) -

Dichloromethane (DCM), anhydrous

Safety Note: TMSSMe has a strong, disagreeable odor (stench). All operations must be performed in a well-ventilated fume hood. Glassware should be treated with bleach solution immediately after use to oxidize residual sulfur compounds.

Step-by-Step Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add D-mannose pentaacetate (3.90 g, 10.0 mmol) and anhydrous DCM (40 mL). Stir until fully dissolved.

-

Reagent Addition: Add TMSSMe (1.70 mL, 12.0 mmol, 1.2 eq) via syringe.

-

Activation: Cool the solution to 0°C using an ice bath. Dropwise, add

(6.2 mL, 50.0 mmol, 5.0 eq) over 5 minutes.-

Note: Excess Lewis acid ensures full conversion and promotes

-selectivity.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) . Stir for 12–16 hours.

-

Monitoring: Check reaction progress by TLC (Hexane:EtOAc 1:1). The product (

) will appear as a UV-active spot (if stained with

-

-

Quenching: Carefully pour the reaction mixture into ice-cold saturated

solution (100 mL). Stir vigorously for 15 minutes to neutralize the acid. -

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (

mL). -

Washing: Combine organic layers and wash with water (

mL) followed by brine ( -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield a crude syrup. -

Purification: Purify via flash column chromatography on silica gel (Eluent: Hexane/EtOAc 3:1

2:1).-

Yield: Expect 2.8 – 3.2 g (75–85%) of a white crystalline solid or clear syrup.

-

Protocol B: Deacetylation (Zemplén Transesterification)

Reagents:

-

Methyl 2,3,4,6-tetra-O-acetyl-1-thio-

-D-mannopyranoside (from Protocol A) -

Sodium Methoxide (NaOMe), 0.5 M solution in MeOH

-

Methanol (MeOH), anhydrous

-

Amberlite IR-120 (

form) ion-exchange resin

Step-by-Step Procedure:

-

Dissolution: Dissolve the protected thiomannoside (2.0 g, 5.28 mmol) in anhydrous MeOH (20 mL).

-

Catalysis: Add NaOMe/MeOH solution (1.0 mL, ~0.1 eq). The pH should be basic (check with pH paper, target pH 9-10).

-

Reaction: Stir at Room Temperature for 1–2 hours.

-

Monitoring: TLC (DCM:MeOH 9:1). The starting material (

) will disappear, and the deprotected product (

-

-

Neutralization: Add washed Amberlite IR-120 (

) resin beads to the solution until the pH is neutral (pH 7).-

Critical: Do not acidify below pH 7 to avoid hydrolysis of the thioglycoside bond (though S-glycosides are relatively stable).

-

-

Isolation: Filter off the resin and wash with MeOH.[3]

-

Concentration: Evaporate the solvent under reduced pressure.

-

Drying: Dry the residue under high vacuum to obtain the final product as a white solid or hygroscopic foam.

Characterization & Data Analysis

The stereochemistry is confirmed by

Table 1: Expected Analytical Data

| Parameter | Methyl 2,3,4,6-tetra-O-acetyl-1-thio- | Methyl 1-thio- |

| Formula | ||

| MW | 378.40 g/mol | 210.25 g/mol |

| Appearance | White solid / Syrup | White hygroscopic solid |

| S-Me Signal | ||

| Optical Rotation |

Interpretation:

-

H-1 Signal: A doublet at ~5.3 ppm with a small coupling constant confirms the

-anomer. A-

Correction: In Mannose,

is small for both anomers. However, the chemical shift and Specific Rotation are diagnostic. The

-

Troubleshooting & Critical Control Points

-

Anomeric Purity: If the

-anomer is detected (often visible as a minor H-1 signal upfield), it can usually be removed by recrystallization of the acetylated intermediate from Ethanol/Hexane. -

Odor Control: The "stench" of TMSSMe and potential trace mercaptan is significant. Use a bleach trap for the rotary evaporator exhaust.

-

Incomplete Deacetylation: If NMR shows residual acetyl peaks (~2.0 ppm), repeat the Zemplén step with fresh NaOMe.

References

-

Durette, P. L., & Shen, T. Y. (1980).[4] "Carbohydrate Derivatives. Synthesis of Methyl 1-thio-

-D-mannopyranoside." Carbohydrate Research, 81(2), 261-274. -

Pozsgay, V., & Jennings, H. J. (1987). "Azidophenyl glycosides of D-mannose." Journal of Organic Chemistry, 52(21), 4635-4637. (Describes TMSSMe methodology).

- Deng, S., et al. (2005). "Efficient synthesis of 1-thioglycosides from peracetylated glycosides using TMSSMe/TMSOTf." Synlett, 2005(15), 2391-2394.

- Lindhorst, T. K. (2000). Essentials of Carbohydrate Chemistry and Biochemistry. Wiley-VCH. (Standard reference for Zemplén deprotection).

Sources

- 1. Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3531461A - Production and recovery of methyl alpha-d-mannopyranoside - Google Patents [patents.google.com]

- 4. 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Co-Crystallization of FimH with Methyl 1-thio-alpha-D-mannopyranoside

Executive Summary & Rationale

This application note details the protocol for the co-crystallization of the Escherichia coli FimH adhesin with methyl 1-thio-alpha-D-mannopyranoside (MeSMan) . FimH is the critical virulence factor located at the tip of type 1 pili, mediating bacterial adhesion to mannosylated uroplakin receptors in the bladder.[1][2][3]

Why Methyl 1-thio-alpha-D-mannopyranoside? While methyl alpha-D-mannopyranoside (MeMan) is the canonical reference ligand, the 1-thio variant offers distinct advantages for structural studies:

-

Hydrolytic Stability: The S-glycosidic linkage is resistant to potential contamination by glycoside hydrolases, ensuring ligand integrity during long crystallization incubations (weeks to months).

-

Electronic Probing: The substitution of the glycosidic oxygen with sulfur (

) alters the hydrogen-bond acceptor capability and bond geometry (C-S bond length ~1.8 Å vs C-O ~1.4 Å), providing high-resolution insights into the plasticity of the "Tyrosine Gate" (Tyr48/Tyr137) and the solvent network within the Carbohydrate Binding Domain (CRD).

Pre-Crystallization Requirements

Protein Construct Selection

Success depends heavily on the FimH construct used. FimH consists of a Lectin Domain (LD) and a Pilin Domain (PD).[4]

-

Recommended Construct: FimH-LD (Residues 1–158) with a C-terminal His-tag.

-

Why: The full-length FimC-FimH complex is valuable, but the isolated FimH-LD is often "locked" in a high-affinity conformation when separated from the pilin domain, making it ideal for ligand saturation studies.

-

Critical QC: Ensure the protein is >95% pure and monodisperse. Aggregates will nucleate false positives.

Ligand Preparation

Compound: Methyl 1-thio-alpha-D-mannopyranoside Molecular Weight: ~210.25 g/mol (varies slightly by hydration/salt form) Solubility: High in water (>50 mM).

| Parameter | Specification | Notes |

| Stock Concentration | 100 mM | Dissolve in 100% ddH₂O or Crystallization Buffer. Avoid DMSO if possible to prevent solvent effects on crystal lattice. |

| Purity | >98% | Verify by NMR/HPLC. Anomeric purity ( |

| Storage | -20°C | Aliquot to avoid freeze-thaw cycles. |

Experimental Workflow

Diagram 1: Co-Crystallization Pipeline

This workflow integrates Quality Control (QC) steps to prevent wasted screening efforts.

Caption: Integrated workflow for FimH-ligand co-crystallization. The TSA step is a "Go/No-Go" checkpoint ensuring ligand binding before crystallization.

Detailed Protocols

Protocol A: Complex Formation & Validation (The "Self-Validating" Step)

Objective: Ensure the protein is saturated with ligand and stabilized prior to crystallization.

-

Concentrate Protein: Buffer exchange FimH-LD into 20 mM HEPES pH 7.4, 150 mM NaCl . Concentrate to 10–15 mg/mL .

-

Ligand Addition: Add Methyl 1-thio-alpha-D-mannopyranoside stock (100 mM) to the protein solution.

-

Target Ratio: 1:10 (Protein:Ligand molar ratio).

-

Calculation: For 0.5 mM protein (~14 mg/mL), add ligand to 5 mM final concentration.

-

-

Incubation: Incubate on ice for 60 minutes.

-

Validation (TSA/DSF):

-

Mix 1 µL complex + 24 µL buffer + Sypro Orange.

-

Run a melt curve (25°C to 95°C).

-

Success Criterion: A thermal shift (

) of >3°C compared to apo-FimH indicates successful binding and stabilization. If

-

Protocol B: Crystallization Screening

Method: Sitting Drop Vapor Diffusion[5]

Standard Screens: JCSG+, MCSG-1, or Index (Hampton Research). FimH-LD often crystallizes in high-salt or alcohol conditions.

Target Conditions (Based on Literature & Homologs):

| Condition Type | Buffer System | Precipitant | Additive | Rationale |

|---|---|---|---|---|

| Salt-Driven | 0.1 M Acetate pH 4.5–5.5 | 2.0 M Ammonium Sulfate | None | Classic FimH condition; promotes compact packing. |

| Alcohol-Driven | 0.1 M Tris pH 8.0–8.5 | 30% Isopropanol | 0.2 M Amm. Acetate | Often yields P 21 21 21 crystals for mannoside complexes. |

| PEG-Driven | 0.1 M HEPES pH 7.5 | 20% PEG 3350 | 0.2 M Li₂SO₄ | Gentle dehydration; good for large ligands. |

Setup:

-

Drop Ratio: 1:1 (1 µL Complex + 1 µL Reservoir).

-

Temperature: 20°C (Standard). 4°C can be tested if precipitation is too rapid.

-

Observation: Check immediately (precipitation), at 24h (nucleation), and 7 days.

Protocol C: Optimization & Cryo-Protection

Objective: Improve diffraction quality of hits.

-

Seeding: If showers of microcrystals appear (common with FimH), use a cat whisker to streak-seed from the microcrystal drop into a fresh drop with slightly lower precipitant concentration (e.g., 1.8 M Amm Sulfate instead of 2.0 M).

-

Cryo-Protection:

-

For Salt Conditions: Supplement reservoir solution with 20–25% Glycerol or Lithium Sulfate .

-

For PEG/Alcohol: Supplement with 20% Ethylene Glycol or PEG 400 .

-

Critical Step: Include the ligand (5 mM) in the cryo-solution to prevent "wash-out" of low-affinity binders during the soak.

-

Expert Insights: The "Tyrosine Gate" Mechanism

Understanding the structural biology of FimH is crucial for interpreting electron density. The FimH binding pocket contains a "Tyrosine Gate" (Tyr48 and Tyr137) that governs ligand specificity.

Diagram 2: The Tyrosine Gate Dynamics

This diagram illustrates the conformational selection stabilized by the ligand.[6]

Caption: Ligand binding induces/stabilizes the 'Closed' conformation of the Tyrosine Gate, essential for high-affinity interaction.

Technical Note on Refinement: When refining the structure, pay attention to the Sulfur atom in the ligand.

-

Anomalous Signal: If data is collected at a wavelength near the Sulfur edge (~1.7 Å / 7 keV) or even at standard 0.98 Å with high redundancy, you may observe an anomalous peak at the glycosidic position. This serves as an unambiguous validation of the "thio" ligand placement versus a potential hydrolyzed O-mannose contaminant or water molecule.

References

-

Bouckaert, J., et al. (2005). "Receptor binding studies disclose a novel class of high-affinity inhibitors of the Escherichia coli FimH adhesin." Molecular Microbiology.

-

Wellens, A., et al. (2012).[7] "The tyrosine gate as a potential entropic lever in the receptor-binding site of the bacterial adhesin FimH." Biochemistry.

-

Han, Z., et al. (2010). "Structure-based drug design and optimization of mannoside bacterial FimH antagonists." Journal of Medicinal Chemistry.

-

RCSB PDB. "Crystal structure of FimH lectin domain in complex with mannosides (e.g., PDB 4AVH)."

-

Selleck Chemicals. "Methyl alpha-D-mannopyranoside Solubility and Properties."

Sources

- 1. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structure-based design of an immunogenic, conformationally stabilized FimH antigen for a urinary tract infection vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of C-mannosylated anti-adhesives bound to the type 1 fimbrial FimH adhesin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sites for Dynamic Protein-Carbohydrate Interactions of O- and C-Linked Mannosides on the E. coli FimH Adhesin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

Application Note: Hemagglutination Inhibition (HAI) Profiling of Thio-Mannose Derivatives Targeting E. coli FimH

Executive Summary & Scientific Rationale

The development of non-antibiotic therapeutics for Urinary Tract Infections (UTIs) has centered on blocking the adhesion of Uropathogenic Escherichia coli (UPEC) to the bladder epithelium.[1][2] This adhesion is mediated by FimH , a mannose-specific lectin located at the tip of Type 1 pili.[1][2]

While alkyl

This guide details the Hemagglutination Inhibition (HAI) assay , the gold-standard functional screen for evaluating the potency of these thio-mannose antagonists. Unlike simple binding assays (e.g., SPR or ELISA), HAI measures the functional disruption of a multivalent biological event—the cross-linking of Guinea Pig Red Blood Cells (GPRBCs) by fimbriated bacteria.

Critical Experimental Parameters (The "Why" Behind the Steps)

The Biological Reagents[4][5][6][7]

-

The Target (E. coli): Not all E. coli express Type 1 pili equally. We utilize strain UTI89 or K-12 (MG1655) .

-

Expert Insight: Type 1 pili expression is phase-variable. Static growth (without shaking) in Luria-Bertani (LB) broth is strictly required to select for the piliated phenotype. Shaking cultures promotes the non-piliated phase, leading to false negatives (no agglutination).

-

-

The Substrate (GPRBCs): Guinea Pig erythrocytes are the preferred substrate because they possess a high density of mannosylated glycoproteins on their surface, providing a robust signal-to-noise ratio compared to human or sheep blood.

The Inhibitor (Thio-mannose)

-

Solubility: Thio-mannosides often possess hydrophobic aglycones (e.g., heptyl, biphenyl) to target the "Tyrosine Gate" of FimH.[3] Stock solutions must be prepared in 100% DMSO and strictly managed to prevent precipitation upon dilution in aqueous PBS.

Materials & Reagents

| Reagent | Specification | Purpose |

| Bacterial Strain | E. coli UTI89 or K-12 | Source of FimH lectin |

| Erythrocytes | Guinea Pig RBCs (fresh, <2 weeks old) | Mannosylated surface for agglutination |

| Reference Standard | Heptyl | Positive control (Known |

| Assay Buffer | PBS (pH 7.4) + 0.5% BSA | BSA prevents non-specific adsorption |

| Plates | 96-well V-bottom (Conical) | Critical for pellet formation ("button") |

| Thio-mannose Library | >95% purity | Test compounds |

Detailed Protocols

Phase 1: Bacterial Preparation (The Static Culture Method)

Failure to follow this phase results in assay failure due to lack of fimbriae.

-

Inoculation: Inoculate a single colony of E. coli into 10 mL of sterile LB broth.

-

Incubation: Incubate at 37°C for 48 hours STATICALLY (do not shake). This oxygen-limited environment upregulates the fim operon.

-

Harvesting: Gently swirl to resuspend. Transfer 1 mL to a microcentrifuge tube.

-

Washing: Centrifuge at 3,500 x g for 5 mins. Discard supernatant. Resuspend pellet in PBS. Repeat twice.

-

Normalization: Measure OD

. Adjust the bacterial suspension to OD

Phase 2: RBC Preparation

-

Wash GPRBCs 3 times in PBS (centrifuge 500 x g, 5 min, low brake).

-

Prepare a 1% (v/v) working suspension of GPRBCs in PBS. Note: Higher concentrations (e.g., 3%) make the endpoint difficult to read.

Phase 3: Hemagglutination Titer (HA) Determination

Before testing inhibitors, you must determine the concentration of bacteria required to agglutinate the RBCs (the "Titer").

-

Add 50

L PBS to columns 1-12 of a V-bottom plate (Row A). -

Add 50

L of the OD 1.0 bacterial suspension to well A1. -

Perform 2-fold serial dilution across the plate (transfer 50

L A1 -

Add 50

L of 1% GPRBCs to all wells. -

Incubate 1 hour at 4°C (or Room Temp).

-

Read: The HA Titer is the highest dilution showing complete agglutination (a diffuse "mat" or "shield").

-

Standardization: For the inhibition assay (Phase 4), use a bacterial concentration equivalent to 4x the HA Titer (4 HAU). This ensures the assay is sensitive to inhibition but robust enough to agglutinate controls.

Phase 4: The Thio-Mannose Inhibition (HAI) Assay

-

Compound Setup:

-

Prepare 20 mM stocks of Thio-mannose derivatives in DMSO.

-

Dilute to starting concentration (e.g., 200

M) in PBS (ensure DMSO < 2% final).

-

-

Serial Dilution:

-

Pre-Incubation (Critical Step):

-

Add 25

L of the standardized bacterial suspension (4 HAU) to all wells containing compound. -

Incubate for 30 minutes at Room Temp.

-

Mechanism: This allows the Thio-mannose to occupy the FimH binding pockets before the RBCs are introduced.

-

-

RBC Addition:

-

Add 50

L of 1% GPRBCs to all wells.

-

-

Settling:

-

Incubate for 1-2 hours at 4°C or Room Temp. Avoid vibrations.

-

-

Readout:

Data Analysis & Visualization

Determining the HAI Titer

The HAI titer is the lowest concentration of the thio-mannose derivative that completely inhibits hemagglutination (formation of a distinct button).

Relative Potency (RP): To normalize inter-assay variability, calculate RP against the reference standard (Heptyl Mannoside - HM).

-

RP > 1: More potent than reference.

-

RP < 1: Less potent than reference.

Assay Logic Diagram (Graphviz)

Caption: Logical flow of the HAI assay. Successful Thio-mannose binding prevents bacterial cross-linking of RBCs, resulting in a visible pellet (Button).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Agglutination in Controls | Loss of FimH expression | Ensure static culture conditions. Do not use shaking incubator. Check strain genotype. |

| "Button" in Negative Control | Auto-agglutination | Bacteria may self-aggregate. Vortex vigorously before adding. Check pH of PBS. |

| Inconsistent Titers | RBC variability | Use RBCs from the same donor lot. RBCs older than 2 weeks lose surface mannose integrity. |

| Precipitation | Hydrophobic Thio-mannosides | Ensure final DMSO concentration is <2%. Use intermediate dilution steps. |

References

-